molecular formula C27H18O7 B11169638 methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate

methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate

Cat. No.: B11169638
M. Wt: 454.4 g/mol
InChI Key: QHDVNTGYUPOTLB-UHFFFAOYSA-N
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Description

Methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic coumarin derivative characterized by a bis-coumarin scaffold linked via an ether bridge and a methyl benzoate ester. Its structure combines two 2H-chromen-2-one (coumarin) moieties, with one coumarin substituted at the 3-position by another 2-oxo-2H-chromen-4-yl group.

Properties

Molecular Formula

C27H18O7

Molecular Weight

454.4 g/mol

IUPAC Name

methyl 4-[[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxymethyl]benzoate

InChI

InChI=1S/C27H18O7/c1-31-26(29)17-8-6-16(7-9-17)15-32-19-10-11-20-21(14-25(28)33-24(20)13-19)22-12-18-4-2-3-5-23(18)34-27(22)30/h2-14H,15H2,1H3

InChI Key

QHDVNTGYUPOTLB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multiple steps. One common method includes the esterification of 2-oxo-2H-chromen-4-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid . The resulting intermediate is then subjected to further reactions to introduce the benzoate ester and additional chromen-2-one moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .

Mechanism of Action

The mechanism of action of methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, affecting cellular processes . The pathways involved in its action include oxidative stress response and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several coumarin derivatives, but key differences in substituents and functional groups influence its physicochemical and biological properties:

Compound Key Structural Features Biological Relevance
Methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate (Target) Bis-coumarin core, ether bridge, methyl benzoate ester Hypothesized protease inhibition or fluorescence applications (no explicit data)
3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate () Methoxycarbonylmethyl substituent on coumarin, 4-methylbenzoate ester No reported bioactivity; structural similarity suggests potential solubility modulation
2-Benzamido-N-(2-oxo-4-trifluoromethyl-2H-chromen-7-yl)benzamide () Trifluoromethyl group at coumarin 4-position, benzamide linker Potent carbonic anhydrase inhibitor (Ki = 6.7–10.9 nM for hCA IX/XII isoforms)
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid () Free benzoic acid group instead of methyl ester Research use only; ester-to-acid conversion impacts solubility and reactivity

Key Observations :

  • The trifluoromethyl group in ’s compound enhances inhibitory potency against cancer-associated carbonic anhydrase isoforms, suggesting that electron-withdrawing substituents at the coumarin 4-position improve target binding .
  • Methyl ester vs. free acid : The methyl ester in the target compound likely improves membrane permeability compared to the free acid (), a critical factor for drug bioavailability .
  • Bis-coumarin systems (as in the target compound) may exhibit enhanced π-π stacking or fluorescence properties compared to mono-coumarin derivatives, though experimental validation is needed .
Physicochemical Properties and Stability
  • Solubility : Methyl esters (e.g., target compound) are typically more lipophilic than free acids (), favoring passive diffusion across biological membranes .
  • Crystallinity : Structural analogs in were analyzed via single-crystal X-ray diffraction, revealing planar coumarin cores with intermolecular hydrogen bonding (e.g., C=O⋯H interactions), which may stabilize the crystal lattice .
  • Thermal Stability : Coumarin derivatives generally exhibit moderate thermal stability due to aromatic stacking, but substituents like trifluoromethyl () or bulky benzyl groups () may alter decomposition profiles .

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